

# In Vivo Efficacy of Protease Inhibitors: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *SP-Chymostatin B*

Cat. No.: *B1681061*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various protease inhibitors against key viral targets: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The data presented is sourced from peer-reviewed preclinical studies, with a focus on head-to-head comparisons in relevant animal models.

## SARS-CoV-2 Main Protease (Mpro) Inhibitors: Ensitrelvir vs. Nirmatrelvir

A key therapeutic target for SARS-CoV-2 is the main protease (Mpro), essential for viral replication. This section details a direct in vivo comparison of two Mpro inhibitors, ensitrelvir and nirmatrelvir.

## Experimental Data Summary

The following tables summarize the in vivo efficacy of ensitrelvir and nirmatrelvir in mouse and hamster models of SARS-CoV-2 infection. The data highlights key endpoints such as viral load reduction, changes in body weight, and survival rates.

Table 1: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Mice

| Parameter            | Animal Model            | SARS-CoV-2 Strain      | Treatment Group | Dosing Regimen                                                           | Observation Period     | Key Findings                                                                           |
|----------------------|-------------------------|------------------------|-----------------|--------------------------------------------------------------------------|------------------------|----------------------------------------------------------------------------------------|
| Viral Titer in Lungs | BALB/cAJc I mice        | Mouse-adapted (MA-P10) | Ensitrelvir     | 16 and 32 mg/kg, twice daily                                             | 4 days post-infection  | Statistically significant reduction in viral titers at both doses compared to vehicle. |
| Nirmatrelvir         | 1000 mg/kg, twice daily | 4 days post-infection  |                 | Statistically significant reduction in viral titers compared to vehicle. |                        |                                                                                        |
| Survival Rate        | BALB/cAJc I mice        | Mouse-adapted (MA-P10) | Ensitrelvir     | 16 and 32 mg/kg, twice daily                                             | 14 days post-infection | Improved survival rates at both doses compared to vehicle.                             |
| Nirmatrelvir         | 1000 mg/kg, twice daily | 14 days post-infection |                 | Improved survival rate compared to vehicle.                              |                        |                                                                                        |

Table 2: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Syrian Hamsters

| Parameter                       | Animal Model                         | SARS-CoV-2 Strain     | Treatment Group                             | Dosing Regimen                         | Observation Period    | Key Findings                                                                           |
|---------------------------------|--------------------------------------|-----------------------|---------------------------------------------|----------------------------------------|-----------------------|----------------------------------------------------------------------------------------|
| Viral Titer in Lungs            | Syrian hamsters                      | Omicron BA.2          | Ensitrelvir                                 | 12.5 and 50 mg/kg, twice daily         | 2 days post-infection | 50 mg/kg dose showed antiviral activity; 12.5 mg/kg did not show significant activity. |
| Nirmatrelvir                    | 250 and 750/250 mg/kg, twice daily   | 2 days post-infection | Both doses demonstrated antiviral activity. |                                        |                       |                                                                                        |
| Viral Titer in Nasal Turbinates | Syrian hamsters                      | Ancestral (WK-521)    | Ensitrelvir                                 | 2.5, 12.5, and 62.5 mg/kg, twice daily | 4 days post-infection | Dose-dependent reduction in viral titers.                                              |
| Nirmatrelvir                    | 50, 250, and 1250 mg/kg, twice daily | 4 days post-infection | Dose-dependent reduction in viral titers.   |                                        |                       |                                                                                        |
| Body Weight Change              | Syrian hamsters                      | Omicron BA.2          | Ensitrelvir                                 | 12.5 and 50 mg/kg, twice daily         | 6 days post-infection | Improved body-weight loss induced by infection at both doses.                          |

---

|              |                                    |                       |                                                               |
|--------------|------------------------------------|-----------------------|---------------------------------------------------------------|
| Nirmatrelvir | 250 and 750/250 mg/kg, twice daily | 6 days post-infection | Improved body-weight loss induced by infection at both doses. |
|--------------|------------------------------------|-----------------------|---------------------------------------------------------------|

---

A study comparing ensitrelvir and nirmatrelvir found that both drugs reduced virus levels in the lungs of mice, as well as in the nasal turbinates and lungs of hamsters.[\[1\]](#)[\[2\]](#)[\[3\]](#) The research indicated that ensitrelvir had comparable or even superior in vivo efficacy to nirmatrelvir when considering similar or slightly lower unbound-drug plasma concentrations.[\[1\]](#)[\[2\]](#) In Syrian hamsters infected with the Omicron BA.2 strain, ensitrelvir at doses of 12.5 and 50 mg/kg, and nirmatrelvir at 250 and 750/250 mg/kg, both mitigated body-weight loss caused by the infection.[\[1\]](#) At two days post-infection, the 50 mg/kg dose of ensitrelvir and both doses of nirmatrelvir showed antiviral effects in the lungs of the hamsters.[\[1\]](#)

## Experimental Protocols

### Infection and Treatment in Mouse Model:

- Animals: BALB/cAJcl mice.
- Virus: Mouse-adapted SARS-CoV-2 (MA-P10) strain.
- Infection: Intranasal inoculation.
- Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection and continued twice daily for five days.
- Endpoints: Viral titers in the lungs were measured on day 4 post-infection. Survival and body weight changes were monitored for 14 days.[\[2\]](#)[\[4\]](#)

### Infection and Treatment in Hamster Model:

- Animals: Syrian hamsters.

- Virus: SARS-CoV-2 ancestral strain (WK-521) or Omicron BA.2 variant.
- Infection: Intranasal inoculation.
- Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection and continued twice daily.
- Endpoints: Viral titers in lungs and nasal turbinates were measured on days 2 and 4 post-infection. Body weight changes were monitored for up to 6 days.[1][2]

## Visualizations



[Click to download full resolution via product page](#)

Caption: SARS-CoV-2 Mpro inhibitors block viral replication.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [In Vivo Efficacy of Protease Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681061#in-vivo-efficacy-comparison-of-protease-inhibitors>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)